molecular formula C19H19FN2O4 B14190442 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole CAS No. 852525-35-0

5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole

Cat. No.: B14190442
CAS No.: 852525-35-0
M. Wt: 358.4 g/mol
InChI Key: FAISKABSGVBZCD-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted anilines and aldehydes.

    Cyclization Reaction: The key step involves the cyclization of these starting materials in the presence of a suitable catalyst, such as an acid or base, to form the imidazole ring.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-imidazole: Lacks the fluorine and methoxy substituents.

    5-(4-Methoxyphenyl)-1H-imidazole: Contains only one methoxy group.

    5-(3,4,5-Trimethoxyphenyl)-1H-imidazole: Contains multiple methoxy groups but lacks fluorine.

Uniqueness

The presence of both fluorine and multiple methoxy groups in 5-(3-Fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

852525-35-0

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)imidazole

InChI

InChI=1S/C19H19FN2O4/c1-23-16-6-5-12(7-14(16)20)15-10-21-11-22(15)13-8-17(24-2)19(26-4)18(9-13)25-3/h5-11H,1-4H3

InChI Key

FAISKABSGVBZCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN2C3=CC(=C(C(=C3)OC)OC)OC)F

Origin of Product

United States

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